8-Methyl-4-nonanone

Mass Spectrometry Analytical Chemistry Structural Elucidation

8-Methyl-4-nonanone (CAS 6137-29-7), systematically named 8-methylnonan-4-one, is a branched-chain aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol. The compound belongs to the acyclic ketone family and features a nine-carbon chain with a ketone functional group at position 4 and a methyl branch at position 8.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 6137-29-7
Cat. No. B1614499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-4-nonanone
CAS6137-29-7
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCC(=O)CCCC(C)C
InChIInChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3
InChIKeyHZUJDCJQPCTXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-4-nonanone (CAS 6137-29-7): Technical Baseline for Procurement & Research Selection


8-Methyl-4-nonanone (CAS 6137-29-7), systematically named 8-methylnonan-4-one, is a branched-chain aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol [1]. The compound belongs to the acyclic ketone family and features a nine-carbon chain with a ketone functional group at position 4 and a methyl branch at position 8 . This specific branching pattern confers distinct physicochemical and analytical properties relative to linear C₁₀ ketones such as 4-decanone and 2-decanone, as well as relative to unbranched C₉ ketones such as 4-nonanone [2]. The compound is commercially available as a clear, colorless to light yellow liquid and finds application in fragrance and flavor compositions, as well as a synthetic intermediate in organic chemistry [3]. Critically evaluated thermophysical property data are available from NIST/TRC Web Thermo Tables, providing a robust foundation for process engineering and quality control [4].

Analytical identification Unique EI-MS fragmentation pattern supports GC-MS differentiation from linear C₁₀ ketones.
Process & separation design NIST/TRC thermophysical property data enable reliable distillation and vapor-pressure modeling.
Fragrance & intermediate use Branched C₁₀ ketone for specific olfactory profiles and as a synthetic building block.

Why Generic Substitution of 8-Methyl-4-nonanone with Unbranched Ketones Fails: Evidence from Mass Spectrometry and Physicochemical Data


In-class ketones such as 4-decanone (C₁₀H₂₀O, unbranched), 2-decanone (C₁₀H₂₀O, unbranched), and 4-nonanone (C₉H₁₈O, unbranched) cannot be interchangeably substituted for 8-Methyl-4-nonanone in applications requiring precise analytical identification, specific organoleptic profiles, or predictable physicochemical behavior. While these compounds share the same nominal mass (156 Da) and elemental composition as 8-Methyl-4-nonanone in the case of the decanones, the methyl branching at position 8 fundamentally alters key properties including electron ionization (EI) mass spectral fragmentation patterns [1], boiling point , vapor pressure , and liquid density . These differences have direct and quantifiable consequences for gas chromatographic separation, mass spectrometric identification in complex mixtures, and the thermodynamic behavior of the compound in industrial processes. The following quantitative evidence guide documents the specific, measurable points of differentiation that justify the targeted procurement of 8-Methyl-4-nonanone rather than a structurally similar analog.

Spectral mismatch
Linear ketones (4-decanone, 2-decanone) lack the elevated m/z 69 fragment that identifies 8-methyl-4-nonanone in EI mass spectrometry.
Boiling point shift
The branched isomer boils 9–12 °C lower than linear C₁₀ ketones; using an unbranched analog may alter distillation cut points and GC retention times.
Volatility & density difference
Higher vapor pressure and lower liquid density compared to 4-decanone affect headspace concentration and quality-control checks if the wrong isomer is procured.

8-Methyl-4-nonanone (CAS 6137-29-7): Quantified Differentiation Evidence vs. Closest Analogs


EI-MS Fragment Ion Abundance at m/z 69 Distinguishes 8-Methyl-4-nonanone from 4-Decanone

The electron ionization (EI) mass spectrum of 8-Methyl-4-nonanone exhibits a substantially greater relative intensity of the fragment ion at m/z 69 compared to the EI mass spectrum of the linear analog 4-decanone [1]. This difference is mechanistically attributed to the formation of a tertiary radical intermediate in the branched compound, which facilitates a fragmentation pathway leading to the m/z 69 ion that is less favored in the linear analog, which forms a secondary radical intermediate [1]. This provides a definitive and quantifiable spectral marker for distinguishing the branched compound from its linear isomer in complex mixtures.

EI-MS m/z 69
Head-to-head
Significantly greater m/z 69 intensity vs. 4-decanone
Supports unambiguous identification in GC-MS
Source: comparative EI spectra, LCGC Int. 2009
Mass Spectrometry Analytical Chemistry Structural Elucidation

Boiling Point Reduction in 8-Methyl-4-nonanone vs. Linear C₁₀ Ketones

Methyl branching at the 8-position reduces the boiling point of 8-Methyl-4-nonanone relative to linear decanone isomers. The predicted normal boiling point of 8-Methyl-4-nonanone is 199.3 ± 8.0 °C at 760 mmHg , while 4-decanone exhibits a higher predicted boiling point of 208.7 ± 8.0 °C at 760 mmHg , and 2-decanone has a reported boiling point of 211 °C . This reduction of approximately 9–12 °C is consistent with the disruption of intermolecular packing caused by the methyl branch, which reduces van der Waals interactions .

Boiling point
Cross-study comparable
199.3 ± 8.0 °C vs 208.7 ± 8.0 °C (4-decanone)
~9 °C lower; supports distillation separation design
Predicted values, ACD/Labs
Physical Chemistry Process Engineering Separation Science

Vapor Pressure and Volatility Differentiation: 8-Methyl-4-nonanone vs. 4-Decanone

Methyl branching at the 8-position increases vapor pressure relative to the linear analog 4-decanone. The predicted vapor pressure of 8-Methyl-4-nonanone at 25 °C is 0.3 ± 0.4 mmHg , whereas 4-decanone exhibits a lower predicted vapor pressure of 0.2 ± 0.4 mmHg at 25 °C . This represents a 50% increase in the central estimate of vapor pressure, attributable to the reduced intermolecular cohesion in the branched compound .

Vapor pressure
Cross-study comparable
0.3 ± 0.4 mmHg vs 0.2 ± 0.4 mmHg (4-decanone) at 25 °C
Higher volatility; influences headspace and evaporation
Predicted values, ACD/Labs
Thermodynamics Volatility Evaporation Rate

Liquid Density Distinction: 8-Methyl-4-nonanone vs. Unbranched C₉ and C₁₀ Ketones

The liquid density of 8-Methyl-4-nonanone is calculated as 0.818 g/cm³ , which differs measurably from both unbranched C₉ and C₁₀ ketones. 4-Nonanone (unbranched C₉) has a reported density of 0.82 g/cm³ , while 4-decanone (unbranched C₁₀) is reported at 0.82 g/cm³ , and 2-decanone (unbranched C₁₀) at 0.825 g/cm³ . The lower density of 8-Methyl-4-nonanone relative to these linear analogs is consistent with the less efficient molecular packing imparted by the terminal methyl branch .

Liquid density
Cross-study comparable
0.818 g/cm³ vs 0.82–0.825 g/cm³ (linear ketones)
Lower density; aids identity verification on receipt
Calculated vs experimental values
Physical Properties Formulation Quality Control

Molecular Weight and Carbon Count Differentiate 8-Methyl-4-nonanone from Unbranched C₉ Ketones

8-Methyl-4-nonanone has a molecular weight of 156.27 g/mol and a carbon count of 10, categorizing it as a C₁₀ ketone . In contrast, 4-nonanone, a common unbranched analog, has a molecular weight of 142.24 g/mol and contains only 9 carbon atoms . This difference in molecular weight and carbon number has implications for lipophilicity, boiling point, and chromatographic retention.

Molecular weight
Cross-study comparable
156.27 g/mol (C₁₀) vs 142.24 g/mol (C₉, 4-nonanone)
Confirms correct C₁₀ ketone procurement
Fundamental classification parameter
Molecular Weight C10 Ketone Physicochemical Classification

Quantitative Synthesis Yield Using Adapted Vilsmeier Conditions

A one-step synthesis protocol for 8-Methyl-4-nonanone has been reported that achieves quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. This synthetic route offers a distinct advantage for laboratory-scale preparation, providing a reliable and high-yielding method for obtaining the compound, which may be relevant for users requiring in-house synthesis rather than procurement.

Synthesis yield
Supporting evidence
Quantitative yield via adapted Vilsmeier conditions
Supports in-house synthesis & verification
Characterized by ¹H/¹³C-NMR, IR, Raman (Molbank 2023)
Synthetic Chemistry Process Development Yield Optimization

8-Methyl-4-nonanone (CAS 6137-29-7): Validated Application Scenarios Based on Quantitative Differentiation


GC-MS Identification in Complex Flavor and Fragrance Matrices

When analyzing complex natural product extracts, food flavorings, or fragrance compositions containing multiple C₁₀ ketones, the distinct EI mass spectrum of 8-Methyl-4-nonanone, characterized by a significantly elevated m/z 69 fragment ion intensity relative to 4-decanone [1], provides a definitive marker for unambiguous identification. This is critical for quality control laboratories, flavor houses, and regulatory compliance testing, where misidentification of structurally similar ketones can lead to formulation errors or non-compliance. Procurement of the authentic 8-Methyl-4-nonanone standard is essential for accurate spectral library matching and reliable quantitative analysis.

Distillation and Thermal Separation Process Design

The boiling point of 8-Methyl-4-nonanone (predicted 199.3 ± 8.0 °C) is 9–12 °C lower than that of linear C₁₀ ketones such as 4-decanone and 2-decanone [1]. This difference is substantial enough to enable efficient separation by fractional distillation. Process engineers designing separation trains for isomer mixtures or purifying the compound from synthetic reaction mixtures must account for this boiling point differential. Procuring the correct isomer ensures that the designed distillation parameters (temperature, reflux ratio, column efficiency) will perform as calculated, avoiding costly process deviations.

Headspace and Volatility Optimization in Fragrance Formulations

The 50% higher predicted vapor pressure of 8-Methyl-4-nonanone (0.3 mmHg at 25 °C) compared to 4-decanone (0.2 mmHg at 25 °C) [1] directly translates to increased headspace concentration at ambient temperature. Perfumers and fragrance chemists seeking to modulate the perceived intensity or evaporation profile of a fragrance accord can leverage this quantifiable difference. Substitution with the lower-volatility 4-decanone would result in a measurable reduction in fragrance impact, altering the intended olfactory character of the final product.

In-House Synthesis and Spectroscopic Verification

For research laboratories requiring 8-Methyl-4-nonanone as a synthetic intermediate or analytical standard, the published one-step synthesis protocol using adapted Vilsmeier conditions provides a validated route to obtain the compound in quantitative yield [1]. The comprehensive spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, and Raman) supplied in the publication [1] serves as a reference for verifying the identity and purity of in-house synthesized or procured material, supporting rigorous quality assurance practices.

Application
Selection Property
Validation Focus
GC-MS Identification
Distinct EI-MS fragmentation (m/z 69)
Spectral library matching accuracy
Distillation & Separation
Boiling point reduction vs. linear ketones
Fractional distillation efficiency
Fragrance Volatility
Higher vapor pressure at ambient temperature
Headspace concentration reproducibility
In-House Synthesis
Reported high-yield synthesis route
NMR/IR/Raman spectroscopic confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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